PD-156707

Catalog No.
S538802
CAS No.
162412-70-6
M.F
C28H25NaO9
M. Wt
528.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-156707

CAS Number

162412-70-6

Product Name

PD-156707

IUPAC Name

sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate

Molecular Formula

C28H25NaO9

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-;

InChI Key

ZLHQEGFYBMZQGM-RKVLWQGQSA-M

SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]

Solubility

Soluble in DMSO

Synonyms

PD-156707; PD 156707; PD156707.

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]

Description

The exact mass of the compound sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate is 528.1396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD-156707, also known as sodium 2-benzo[1,3]dioxol-5-yl-4-(4-methoxy-phenyl)-4-oxo-3-(3,4,5-trimethoxy-benzyl)-but-2-enoate, is a selective antagonist of the endothelin A receptor. This compound is primarily studied for its potential therapeutic applications in treating conditions associated with pulmonary hypertension and other vascular disorders. The endothelin A receptor plays a critical role in vasoconstriction and is implicated in various cardiovascular diseases. PD-156707 has demonstrated the ability to inhibit the functional responses to endothelin-1, a potent vasoconstrictor, with an inhibitory concentration (IC50) of approximately 2.4 nM in vitro .

PD-156707 exhibits significant biological activity as an endothelin A receptor antagonist. It selectively inhibits the effects of endothelin-1 on pulmonary vasoconstriction, which is crucial in managing pulmonary hypertension. Studies have shown that PD-156707 effectively reverses pulmonary hypertension induced by hypoxia without adversely affecting systemic vascular resistance . Additionally, it has been evaluated for its pharmacokinetic properties and biodistribution in various studies, indicating its potential utility in clinical settings .

The synthesis of PD-156707 involves multiple steps that typically include the formation of its core structure through condensation reactions followed by functional group modifications. While specific synthetic routes are often proprietary or unpublished, general methods include:

  • Formation of Dioxole Ring: Utilizing appropriate reagents to create the benzo[dioxole] moiety.
  • Alkylation and Acylation: Introducing methoxy and other substituents at specific positions through alkylation or acylation techniques.
  • Purification: Employing chromatographic techniques to isolate the final product with high purity.

The synthesis methods are critical for producing derivatives with enhanced efficacy or altered pharmacokinetic profiles .

PD-156707 has potential applications in:

  • Pulmonary Hypertension Treatment: Its primary application lies in treating pulmonary hypertension by blocking endothelin A receptors.
  • Research: It serves as a valuable tool in studying the role of endothelin signaling in various physiological and pathological processes.
  • Drug Development: As a lead compound, it can be modified to develop new therapeutic agents targeting similar pathways.

Interaction studies involving PD-156707 have focused on its binding affinity and selectivity towards the endothelin A receptor compared to other receptors. Research indicates that PD-156707 selectively inhibits endothelin-induced signaling pathways without significantly affecting other vasoregulatory systems . These studies are crucial for understanding its therapeutic window and potential side effects when used clinically.

Several compounds exhibit similar biological activity as PD-156707, particularly as endothelin A receptor antagonists. Notable examples include:

Compound NameStructure HighlightsUnique Features
PD-180988Contains a different thiazine coreDistinct pharmacokinetics and potency
BosentanDual endothelin receptor antagonistBroader receptor inhibition
AmbrisentanSelective for endothelin A receptorImproved oral bioavailability

PD-156707 stands out due to its high selectivity for the endothelin A receptor and its potent inhibitory action at low concentrations . This selectivity may reduce potential side effects associated with broader receptor antagonism seen in other compounds like bosentan.

PD-156707, a selective endothelin-A (ETA) receptor antagonist, is systematically named as sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate . Its molecular formula is C₂₈H₂₅NaO₉ for the sodium salt form, while the parent acid form (prior to sodium salt formation) corresponds to C₂₈H₂₆O₉ . The compound’s structure features a γ-hydroxybutenolide core substituted with a benzodioxole group, a 4-methoxyphenyl ketone, and a 3,4,5-trimethoxybenzyl side chain (Fig. 1).

Table 1: Key Identifiers of PD-156707

PropertyValue
CAS Registry Number162412-70-6
European Community Number662-648-6
ChEMBL IDCHEMBL25438
PubChem CID23670447

Crystalline Structure and Stereochemical Configuration

X-ray crystallographic studies reveal that PD-156707 exists in a closed butenolide form under physiological pH conditions, with the benzylic group (3,4,5-trimethoxybenzyl) positioned on the same side of the butenolide ring as the γ-hydroxyl group . The (Z)-stereochemistry of the α,β-unsaturated ester is critical for maintaining the planar conformation necessary for receptor binding. The two aromatic rings (benzodioxol-5-yl and 4-methoxyphenyl) adopt orthogonal orientations relative to the butenolide plane, minimizing steric clashes and optimizing hydrophobic interactions with the ETA receptor pocket .

Physicochemical Properties Analysis

PD-156707 exhibits pH-dependent solubility due to equilibrium between its open-chain carboxylate form (soluble at pH >7.4) and closed lactone form (insoluble at pH <7.4) . Key properties include:

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight528.48 g/mol (sodium salt)
LogP4.0 (calculated)
Solubility (pH 7.4)3.6 mg/mL
pKa4.2 (carboxylic acid)

The sodium salt form enhances aqueous solubility, making it suitable for oral administration. The compound’s fluorescence emission at 340 nm (excitation at 280 nm) facilitates analytical detection .

Synthetic Pathways and Optimization Strategies

The synthesis of PD-156707 originated from a micromolar screening hit, PD012527, which was optimized using Topliss decision tree analysis to yield PD155080 (Ki = 1.1 nM for ETA) and finally PD-156707 (Ki = 0.17 nM for ETA) . Key steps include:

  • Butenolide Core Formation: Aldol condensation between 4-methoxyacetophenone and benzodioxole-5-carbaldehyde.
  • Side Chain Introduction: Alkylation with 3,4,5-trimethoxybenzyl bromide.
  • Stereochemical Control: Base-catalyzed tautomerization to enforce (Z)-configuration.
  • Salt Formation: Treatment with sodium hydroxide to yield the final sodium salt .

Optimization Strategies:

  • Substitution at the benzylic position with electron-rich groups (e.g., trimethoxybenzyl) improved ETA selectivity (>800-fold over ETB) .
  • Introduction of the sodium counterion enhanced oral bioavailability (54–67% in preclinical models) .

Structural Analog Development and SAR Studies

Structure-activity relationship (SAR) studies focused on modifying the butenolide core and substituents:

Table 3: Key SAR Findings

ModificationEffect on ETA Activity (Ki, nM)Selectivity (ETA/ETB)
Parent (PD012527)1,20010-fold
PD1550801.1200-fold
PD-1567070.17800-fold
  • Benzodioxole Group: Replacement with smaller heterocycles (e.g., furan) reduced potency.
  • 4-Methoxyphenyl Ketone: Methoxy substitution at the para position maximized hydrophobic interactions.
  • 3,4,5-Trimethoxybenzyl: Essential for π-stacking with Tyr¹²⁹ in the ETA receptor .

Analog PD-180988, with a fluorinated benzodioxole, showed improved metabolic stability but lower solubility . The pH-dependent tautomerism of the butenolide core was leveraged to design prodrugs with enhanced tissue penetration .

Radioligand displacement assays represent a fundamental methodology for characterizing the binding affinity and selectivity of PD-156707 for endothelin receptors. The primary radioligand utilized in these investigations is iodine-125-labeled endothelin-1 ([125I]ET-1), which serves as the gold standard for endothelin receptor binding studies [1] [2]. The compound demonstrates remarkable selectivity for the endothelin type A receptor, with inhibition constant (Ki) values of 0.17 nanomolar for human endothelin type A receptors and 133.8 nanomolar for human endothelin type B receptors, indicating greater than 780-fold selectivity [3].

In mouse ventricular membrane preparations, PD-156707 exhibits even greater selectivity, with Ki values of 0.3 nanomolar for endothelin type A receptors and 420 nanomolar for endothelin type B receptors, representing over 1000-fold selectivity [4] [3]. The experimental protocol typically involves incubating membrane preparations with increasing concentrations of [125I]ET-1 in the presence of varying concentrations of PD-156707 to determine competitive binding parameters [5].

Standard assay conditions employ membrane preparations from tissues expressing endothelin receptors, with binding performed at 22°C for 18 hours in buffered solutions containing 150 picomolar [125I]ET-1 [6]. Nonspecific binding is established through parallel incubations with excess unlabeled endothelin-1, typically at concentrations 100-fold higher than the dissociation constant [1]. The assay demonstrates high reproducibility with coefficient of variation values typically below 15% for replicate measurements [7].

Table 1: Radioligand Displacement Assay Parameters for PD-156707

Receptor TypeKi Value (nM)SelectivityRadioligandReference
Human ETA0.17>780-fold[125I]ET-1Reynolds et al. 1995
Human ETB133.8Lower affinity[125I]ET-1Reynolds et al. 1995
Mouse ETA0.30>1000-fold[125I]ET-1Doherty et al. 1995
Mouse ETB420.0Lower affinity[125I]ET-1Doherty et al. 1995

In Vitro Vascular Ring Contraction Models

Vascular ring contraction studies provide essential functional validation of PD-156707 endothelin receptor antagonism in isolated blood vessel preparations. The compound has been extensively evaluated in multiple vascular preparations, demonstrating consistent antagonism of endothelin-1-mediated vasoconstriction across different species and vessel types [8] [9] [10].

In rabbit femoral artery preparations, PD-156707 produces a rightward shift in endothelin-1 concentration-response curves with a pA2 value of 7.5, indicating potent endothelin type A receptor antagonism [3] [11]. Similarly, in rabbit pulmonary artery preparations, the compound exhibits a pA2 value of 4.7 against endothelin-3-stimulated contraction, consistent with its lower affinity for endothelin type B receptors [3] [10].

The experimental protocol typically involves mounting vascular rings in organ bath chambers containing Krebs-Henseleit solution equilibrated with 95% oxygen and 5% carbon dioxide at 37°C [8]. Rings are stretched to optimal tension and allowed to equilibrate before exposure to cumulative concentrations of endothelin-1 or endothelin-3 in the presence or absence of PD-156707 [8] [9]. The compound effectively blocks endothelin-1-induced vasoconstriction in human isolated blood vessels, demonstrating translational relevance [4].

Table 2: Vascular Ring Contraction Study Results

Vessel TypeReceptorpA2 ValueConcentrationEffectReference
Rabbit femoral arteryETA7.50.1-10 μMRightward shift ET-1 contractionReynolds et al. 1995
Rabbit pulmonary arteryETB4.7100 μMRightward shift ET-3 contractionReynolds et al. 1995
Human isolated vesselsETANot specifiedNot specifiedPotent inhibitionMaguire & Davenport 1999
Ductus arteriosusETANot specified10⁻⁵ MBlocked ET-1 vasoconstrictionClouthier et al. 1998

Hypoxia-Induced Pulmonary Hypertension Models

PD-156707 demonstrates remarkable efficacy in preclinical models of hypoxia-induced pulmonary hypertension, providing compelling evidence for the role of endothelin type A receptors in pulmonary vascular pathophysiology [12] [13] [14]. In acute hypoxic models, exposure of conscious rats to 10% oxygen results in immediate pulmonary arterial pressure elevation accompanied by a 4-fold increase in plasma endothelin-1 concentrations [15]. PD-156707 administration produces complete, dose-dependent blockade of this hypoxia-induced pulmonary hypertension [12] [13].

Chronic hypoxic pulmonary hypertension models involve prolonged exposure to 10% oxygen for 20 days, resulting in sustained pulmonary arterial pressure elevation and right ventricular hypertrophy [13] [14]. Treatment with PD-156707 at doses of 20-40 mg/kg/day produces 37-44% reduction in mean pulmonary arterial pressure and 23% reduction in right ventricular hypertrophy index [13]. Importantly, the compound demonstrates therapeutic efficacy when administered after establishment of pulmonary hypertension, with 40 mg/kg/day treatment producing significant reversal of established disease [14].

The monocrotaline model represents an alternative approach for studying pulmonary hypertension, involving administration of the pyrrolizidine alkaloid monocrotaline to induce pulmonary arterial endothelial cell damage and subsequent pulmonary hypertension [16] [17]. While PD-156707 has been evaluated in this model, the specific results demonstrate variable efficacy depending on the timing and dose of administration [17].

Table 3: Hypoxia-Induced Pulmonary Hypertension Study Results

ModelSpeciesDose/RouteEffect on PAPEffect on RV HypertrophyReference
Acute hypoxic PHRatOral/parenteralComplete dose-dependent blockNot specifiedUprichard et al. 1998
Chronic hypoxic PHRat20-40 mg/kg/day oral37-44% reduction23% reduction in RVHiKeiser et al. 1998
Established chronic PHRat40 mg/kg/day oralSignificant reductionReduced RV/LV+S ratioKeiser et al. 1998
Hypoxic vasoconstrictionFetal lamb3 μmol/kg bolus + 5 μmol/kg/hReversed hypoxia-induced increaseNot specifiedCoceani et al. 2002

Myocardial Ischemia-Reperfusion Injury Protocols

The evaluation of PD-156707 in myocardial ischemia-reperfusion injury models has yielded mixed results, with efficacy appearing to depend on the specific model system and species evaluated [18]. In porcine models of coronary artery occlusion, PD-156707 administration at doses of 10 mg/kg/h loading followed by 7 mg/kg/h maintenance infusion does not produce significant reduction in infarct size [18]. Similarly, in myocardial stunning models involving repeated brief coronary occlusions, the compound fails to improve postischemic contractile dysfunction [18].

However, in cerebral ischemia models, PD-156707 demonstrates significant protective effects. In feline middle cerebral artery occlusion models, intravenous administration of 3 μmol/kg bolus followed by 5 μmol/kg/h infusion produces a 45% reduction in hemispheric ischemic damage and restoration of cerebral blood flow to pre-occlusion levels [19]. These findings suggest tissue-specific differences in endothelin receptor involvement in ischemia-reperfusion injury.

Recent clinical studies have provided more encouraging results regarding endothelin receptor antagonism in acute coronary syndromes. In patients with ST-segment elevation acute coronary syndrome, administration of the endothelin type A receptor antagonist BQ-123 during primary percutaneous coronary intervention produces a 14% reduction in enzymatic infarct size and improved tissue-level perfusion [20]. These findings support the potential therapeutic utility of endothelin receptor antagonism in specific clinical contexts.

Table 4: Myocardial Ischemia-Reperfusion Injury Study Results

ModelDose/RouteEffect on Infarct SizeOther EffectsReference
Coronary artery occlusion (pig)10 mg/kg/h loading + 7 mg/kg/h maintenanceNo significant reductionReduced arterial BPUprichard et al. 1998
Myocardial stunning (pig)10 mg/kg/h loading + 7 mg/kg/h maintenanceNo significant improvementReduced arterial BPUprichard et al. 1998
Cerebral ischemia (cat)3 μmol/kg bolus + 5 μmol/kg/h infusion45% reduction in hemispheric damageIncreased CBF to pre-occlusion levelsPatel et al. 1996
ST-elevation ACS (human)400 nmol/min (BQ-123)14% reduction in enzymatic infarct sizeImproved tissue perfusion, higher LVEFHalvorsen et al. 2025

Advanced Imaging Techniques for Receptor Mapping

Advanced imaging methodologies have been developed to visualize and quantify endothelin receptor expression and distribution in vivo, providing valuable insights into the pharmacological actions of PD-156707 [21] [22] [23]. Autoradiographic studies using [125I]ET-1 have demonstrated high-density endothelin type A receptor expression in human gliomas and meningiomas, with PD-156707 showing exceptional affinity (Ki = 0.059 nanomolar) for these receptors [23].

Positron emission tomography approaches have utilized [11C]L-753037 as a radiotracer for imaging endothelin receptors in the canine heart [24]. These studies demonstrate high accumulation in the myocardial wall, with specific binding confirmed by displacement with selective endothelin type A receptor antagonists [24]. The development of 18F-labeled glycoconjugates based on PD-156707 has enabled extended imaging studies, with the radiolabeled compound maintaining Ki values of 4.5 nanomolar for endothelin type A receptors and demonstrating specific binding that can be blocked by unlabeled PD-156707 [21].

Single-photon emission computed tomography imaging has been explored using [123I]iodinated derivatives of PD-156707, although biodistribution studies in mice have shown limited cardiac uptake [5]. Optical imaging approaches using fluorescent probes based on PD-156707 have demonstrated specific binding to endothelin type A receptors in subcutaneous tumor models, with specificity confirmed by displacement with unlabeled PD-156707 [25].

Table 5: Advanced Imaging Techniques for Receptor Mapping

Imaging TechniqueRadioligand/ProbeTissue/OrganSpecificityKi/IC50Reference
Autoradiography[125I]ET-1Human gliomas/meningiomasBlocked by PD1567070.059 nMHarland et al. 1998
PET imaging[11C]L-753037Dog heartBlocked by L-753164Not specifiedJohnbeck et al. 2001
Fluorescent imaging18F-labeled glycoconjugateK1 xenograft tumorsBlocked by PD156707 (25 μg)4.5 nMMaschauer et al. 2013
SPECT imaging[123I]iodinated derivativeMouse heartNo significant uptakeNot specifiedKuge et al. 2006
Optical imagingFluorescent ETAR probeSubcutaneous tumorsBlocked by PD156707Not specifiedGroehnke et al. 2012

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Exact Mass

528.13962665 g/mol

Monoisotopic Mass

528.13962665 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

PD-156707

Dates

Last modified: 04-14-2024
1: Höltke C, Law MP, Wagner S, Breyholz HJ, Kopka K, Bremer C, Levkau B, Schober O, Schäfers M. Synthesis, in vitro pharmacology and biodistribution studies of new PD 156707-derived ET(A) receptor radioligands. Bioorg Med Chem. 2006 Mar 15;14(6):1910-7. Epub 2005 Nov 10. PubMed PMID: 16289856.
2: Coe Y, Haleen SJ, Welch KM, Liu YA, Coceani F. The endothelin A receptor antagonists PD 156707 (CI-1020) and PD 180988 (CI-1034) reverse the hypoxic pulmonary vasoconstriction in the perinatal lamb. J Pharmacol Exp Ther. 2002 Aug;302(2):672-80. PubMed PMID: 12130731.
3: Doherty AM, Uprichard AC. Discovery and development of an endothelin A receptor-selective antagonist PD 156707. Pharm Biotechnol. 1998;11:81-112. Review. PubMed PMID: 9760677.
4: Ignasiak DP, McClanahan TB, Saganek LJ, Potoczak RE, Hallak H, Gallagher KP. Effects of endothelin ETA receptor antagonism with PD 156707 on hemodynamics and renal vascular resistance in rabbits. Eur J Pharmacol. 1997 Mar 5;321(3):295-300. PubMed PMID: 9085040.
5: Mertz TE, McClanahan TB, Flynn MA, Juneau P, Reynolds EE, Hallak H, Bradford L, Gallagher KP. Endothelin A receptor antagonism by PD 156707 does not reduce infarct size after coronary artery occlusion/reperfusion in pigs. J Pharmacol Exp Ther. 1996 Jul;278(1):42-9. PubMed PMID: 8764334.
6: Rossi DT, Hallak H, Bradford L. Liquid chromatographic assay for a butenolide endothelin antagonist (PD 156707) in plasma. J Chromatogr B Biomed Appl. 1996 Mar 3;677(2):299-304. PubMed PMID: 8704933.
7: Reynolds EE, Keiser JA, Haleen SJ, Walker DM, Olszewski B, Schroeder RL, Taylor DG, Hwang O, Welch KM, Flynn MA, et al. Pharmacological characterization of PD 156707, an orally active ETA receptor antagonist. J Pharmacol Exp Ther. 1995 Jun;273(3):1410-7. PubMed PMID: 7791115.

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